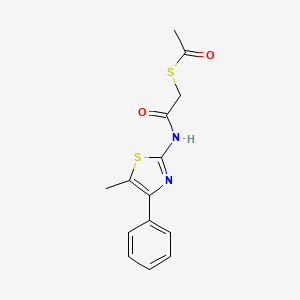

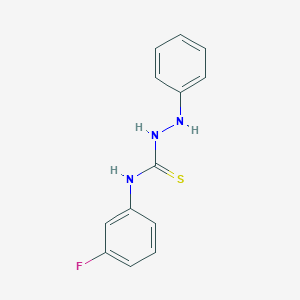

S-(2-((5-methyl-4-phenylthiazol-2-yl)amino)-2-oxoethyl) ethanethioate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Thiazole is a heterocyclic compound that consists of a five-membered ring containing sulfur and nitrogen . It’s an important moiety in the world of chemistry due to its aromatic properties, which allow the pi (π) electrons to move freely from one bond to other bonds .

Synthesis Analysis

Thiazole derivatives can be synthesized using various methods such as the Hantzsch synthesis, which involves the reaction of α-halo carbonyl compounds with thioureas or thioamides .Molecular Structure Analysis

The thiazole ring consists of sulfur and nitrogen in such a fashion that the pi (π) electrons are free to move from one bond to other bonds rendering aromatic ring properties .Chemical Reactions Analysis

Due to its aromaticity, the thiazole ring has many reactive positions where donor–acceptor, nucleophilic, oxidation reactions, etc., may take place .Scientific Research Applications

Cycloaddition Reactions

The study by Tsuge et al. (2000) explores the cycloaddition of new N-unsubstituted azomethine ylides, generated from N-(trimethylsilylmethyl)thioureas, to electron-deficient olefins, acetylenes, and aldehydes. This research highlights the synthetic versatility of such compounds, offering pathways to pyrrolines, pyrroles, and 2-oxazolines, which are useful in various synthetic applications (Tsuge et al., 2000).

Antitumor Activity

Hu et al. (2008) synthesized bis-s-triazole Schiff bases with functionalized side chains and evaluated their antitumor activity against various cell lines. Their research provides an example of how structurally similar compounds might be used in the development of new anticancer agents (Hu et al., 2008).

Advanced Glycation End-products

Research by Nemet et al. (2006) on methylglyoxal, a highly reactive alpha-oxoaldehyde, discusses its role in forming advanced glycation end-products, which are associated with complications of diabetes and some neurodegenerative diseases. This work highlights the biological relevance and potential therapeutic targets of compounds with similar reactivity (Nemet et al., 2006).

Synthesis of Functionalized Thiazole Derivatives

Brikutė et al. (2002) described an easy and convenient synthesis of highly functionalized 2-aminothiazole derivatives. This research may offer insights into methodologies for synthesizing and manipulating compounds similar to "S-(2-((5-methyl-4-phenylthiazol-2-yl)amino)-2-oxoethyl) ethanethioate" for various scientific applications (Brikutė et al., 2002).

Antiviral Activities

Rashdan et al. (2021) synthesized novel thiadiazole-based molecules containing 1,2,3-triazole moiety and evaluated their antiviral activity against COVID-19 main protease. Their approach to designing and synthesizing novel compounds for antiviral applications can offer a framework for related research efforts (Rashdan et al., 2021).

Mechanism of Action

Target of Action

The compound, also known as 2-(acetylsulfanyl)-N-(5-methyl-4-phenyl-1,3-thiazol-2-yl)acetamide, is a derivative of the thiazole moiety . Thiazole derivatives have been found to exhibit potent and selective nanomolar inhibitory activity against a wide range of human cancerous cell lines such as breast, leukemia, lung, colon, CNS, melanoma, ovarian, renal, and prostate . Therefore, the primary targets of this compound are likely to be associated with these cancerous cell lines.

Mode of Action

The thiazole ring in the compound has many reactive positions where donor–acceptor, nucleophilic, oxidation reactions, etc., may take place . When molecules containing a thiazole ring enter physiological systems, they behave unpredictably and reset the system differently. These molecules may activate or stop the biochemical pathways and enzymes or stimulate or block the receptors in the biological systems .

Biochemical Pathways

Thiazole derivatives have been found to affect a variety of biochemical pathways related to cancerous cell lines . The downstream effects of these pathways would likely involve changes in cell proliferation, apoptosis, and other cellular processes associated with cancer.

Result of Action

The result of the compound’s action would likely involve changes in the behavior of the targeted cancerous cell lines. This could include inhibition of cell proliferation, induction of apoptosis, or other effects depending on the specific biochemical pathways affected .

Future Directions

properties

IUPAC Name |

S-[2-[(5-methyl-4-phenyl-1,3-thiazol-2-yl)amino]-2-oxoethyl] ethanethioate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H14N2O2S2/c1-9-13(11-6-4-3-5-7-11)16-14(20-9)15-12(18)8-19-10(2)17/h3-7H,8H2,1-2H3,(H,15,16,18) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YBKGAGFVVSOPID-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(N=C(S1)NC(=O)CSC(=O)C)C2=CC=CC=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H14N2O2S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

306.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[4-(3-{[(3-chloro-4-methoxyphenyl)amino]sulfonyl}-4-methylphenyl)-3-ethylisoxazol-5-yl]acetamide](/img/structure/B2745537.png)

![N-[1-(furan-2-yl)propan-2-yl]-2-methoxybenzene-1-sulfonamide](/img/structure/B2745542.png)

![N-(10-ethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-2-(thiophen-2-yl)acetamide](/img/structure/B2745546.png)

![N-[1-(6-Cyclopropylpyridazin-3-yl)azetidin-3-yl]-N-methyl-2-oxo-1,3-dihydroindole-5-sulfonamide](/img/structure/B2745549.png)

![N-[2-(2-methylphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]thiophene-2-carboxamide](/img/structure/B2745558.png)